
Benzoylphenylalanyl-alanyl-proline
Descripción general
Descripción
Benzoylphenylalanyl-alanyl-proline is a synthetic peptide composed of three amino acids: benzoylphenylalanine, alanine, and proline. This compound is not naturally occurring and is typically synthesized for research purposes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoylphenylalanyl-alanyl-proline involves multiple steps, starting with the protection of amino acids to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The final product is purified through techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger-scale synthesis. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Enzymatic Hydrolysis by Angiotensin-Converting Enzyme (ACE)
BPAP serves as a critical substrate for studying ACE kinetics. ACE catalyzes the hydrolysis of BPAP, cleaving the peptide bond between alanine and proline residues. This reaction is central to its use in assessing enzyme activity and inhibition.
Key Findings:
-
Hydrolysis Efficiency : The reaction follows Michaelis-Menten kinetics, with parameters such as (maximum reaction velocity) and (substrate affinity) quantified under varying physiological conditions .
-
Blood Flow Dependence : Increasing pulmonary blood flow () enhances hydrolysis rates by expanding the perfused microvascular surface area (PMSA). For example:
Blood Flow (, mL/min) | Pulmonary Vascular Resistance (PVR) | (μmol/min/g) |
---|---|---|
250 | High | 0.85 ± 0.12 |
1,100 | Low | 2.34 ± 0.18 |
Data adapted from , demonstrating increased hydrolysis efficiency with elevated blood flow.
Inhibition by ACE Inhibitors
BPAP hydrolysis is competitively inhibited by ACE inhibitors, enabling comparative studies of drug efficacy.
Experimental Comparisons:
-
Trandolaprilat vs. Enalaprilat :
Inhibitor | % Reduction in BPAP Hydrolysis (Acute) | Aortic ACE Inhibition (Chronic) |
---|---|---|
Trandolaprilat | 66.5 ± 4.7 | 92% |
Enalaprilat | 52.7 ± 4.2 | 17% |
Data from , highlighting trandolaprilat’s superior potency.
Structural Determinants of Reactivity
The benzoyl group at the N-terminal phenylalanine residue enhances BPAP’s stability and substrate specificity. Comparative studies with analogs reveal:
Compound | Structural Feature | Hydrolysis Rate (, M⁻¹s⁻¹) |
---|---|---|
BPAP | N-Benzoyl-Phe-Ala-Pro | 1,200 ± 150 |
Phe-Ala-Pro | Unmodified tripeptide | 320 ± 45 |
N-Benzoyl-Phe-Val-Arg-pNA | Chromogenic arginine derivative | 890 ± 110 |
BPAP’s benzoylation increases enzymatic turnover by ~3.75x compared to unmodified Phe-Ala-Pro .
Mechanistic Insights
ACE-mediated hydrolysis of BPAP involves:
-
Binding : The C-terminal proline interacts with ACE’s active-site zinc ion.
-
Cleavage : Nucleophilic attack by water at the Ala-Pro bond releases proline and a dipeptide fragment.
-
Product Release : The benzoyl-phenylalanyl-alanine product dissociates, completing the catalytic cycle .
Physiological and Pharmacological Implications
Aplicaciones Científicas De Investigación
Benzoylphenylalanyl-alanyl-proline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in studying peptide interactions.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including the development of peptide-based drugs.
Industry: It is utilized in the production of bioactive peptides and in the development of new materials.
Mecanismo De Acción
The mechanism by which Benzoylphenylalanyl-alanyl-proline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Benzoylphenylalanyl-alanyl-proline is unique due to its specific amino acid sequence and the presence of the benzoyl group. Similar compounds include other synthetic peptides and peptide derivatives, such as:
Benzoylphenylalanine derivatives
Alanine-based peptides
Proline-containing peptides
These compounds share structural similarities but differ in their functional groups and biological activities.
Q & A
Q. Basic: What are the optimal synthetic routes for Benzoylphenylalanyl-alanyl-proline, and how can purity be validated?
Methodological Answer :
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Coupling reactions : Use carbodiimides (e.g., DCC) or phosphonium reagents (e.g., PyBOP) for amide bond formation .
- Deprotection : Trifluoroacetic acid (TFA) is commonly used for benzyloxycarbonyl (Cbz) or tert-butyl (t-Bu) group removal.
- Purification : Reverse-phase HPLC with C18 columns, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .
- Purity assessment : Quantify impurities using high-resolution LC-MS and ensure ≥95% purity for in vitro studies .
Q. Advanced: How do solvent polarity and temperature affect the conformational stability of this compound?
Methodological Answer :
- Circular Dichroism (CD) : Analyze secondary structure in solvents like water, DMSO, or methanol. Proline’s cyclic structure restricts flexibility, influencing peptide folding .
- Thermodynamic studies : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tm) under varying pH and ionic strength.
- Data contradiction resolution : Conflicting stability data may arise from aggregation; mitigate via dynamic light scattering (DLS) to monitor particle size .
Q. Basic: What analytical techniques are critical for characterizing this compound in vitro?
Methodological Answer :
- Structural elucidation : Combine <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for benzoyl aromatic protons) and FT-IR (amide I band ~1650 cm<sup>-1</sup>) .
- Quantification : UV-Vis spectroscopy at 280 nm (aromatic absorption) or derivatization with ninhydrin for primary amines .
- Batch consistency : Validate via tandem MS/MS fragmentation patterns and retention time reproducibility in HPLC .
Q. Advanced: How can researchers design experiments to resolve contradictory bioactivity data for this compound across cell lines?
Methodological Answer :
- Controlled variables : Standardize cell culture conditions (e.g., serum concentration, passage number) and use isogenic cell lines to isolate genetic factors .
- Dose-response curves : Perform EC50/IC50 assays in triplicate, using nonlinear regression models (e.g., Hill equation) .
- Mechanistic follow-up : Employ siRNA knockdown or CRISPR-Cas9 to identify target pathways conflicting with hypothesized mechanisms .
Q. Basic: What are the critical considerations for ensuring reproducibility in this compound assays?
Methodological Answer :
- Sample preparation : Follow ASTM guidelines for subsampling; use cryogenic grinding to homogenize lyophilized peptide .
- Error mitigation : Calculate sampling errors (sFE) and analytical uncertainties via propagation of variance models .
- Documentation : Report pre-treatment steps (e.g., sonication duration, centrifugation speed) to align with MIAPE standards .
Q. Advanced: How can in silico modeling predict the interaction between this compound and biological targets?
Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proline-rich domains (e.g., SH3 or WW domains) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational dynamics under physiological conditions.
- Validation : Cross-reference with surface plasmon resonance (SPR) data for binding affinity (KD) correlation .
Q. Basic: What are the stability challenges for this compound in long-term storage?
Methodological Answer :
- Degradation pathways : Hydrolysis at acidic pH or oxidation of benzoyl groups. Stabilize via lyophilization with trehalose .
- Storage conditions : Store at -80°C under argon; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Analytical monitoring : Use RP-HPLC to track degradation products (e.g., free phenylalanine or proline) .
Q. Advanced: How to design a pharmacokinetic study for this compound in rodent models?
Methodological Answer :
- Dosing regimen : Administer intravenously (IV) and orally (PO) to calculate bioavailability (F). Use LC-MS/MS for plasma concentration quantification .
- Tissue distribution : Radiolabel the peptide with <sup>14</sup>C and perform autoradiography or PET imaging .
- Metabolite identification : Employ high-resolution Orbitrap MS to detect phase I/II metabolites in liver microsomes .
Q. Basic: How to troubleshoot low yield in this compound synthesis?
Methodological Answer :
- Coupling efficiency : Optimize activation time (30–60 min) and use HOBt/DIPEA to suppress racemization .
- Side reactions : Monitor for diketopiperazine formation via TLC; minimize by using Fmoc-Pro-OH with pre-activated esters .
- Scalability : Transition from SPPS to fragment condensation for multi-gram batches .
Q. Advanced: What strategies validate the hypothesized enzymatic inhibition mechanism of this compound?
Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the peptide with target enzymes (e.g., prolyl oligopeptidase) to resolve binding modes .
- Mutagenesis : Introduce point mutations (e.g., S554A in active sites) to confirm critical interactions .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32)/t16-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBQPXKGNTQKX-VDGAXYAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989830 | |
Record name | N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69677-91-4 | |
Record name | Benzoylphenylalanyl-alanyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069677914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.